

Mass Spectrometry Fragmentation of Trimethylpropyl Benzene: A Technical Guide

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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

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This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various isomers of trimethylpropyl benzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Introduction

Alkylbenzenes, a common structural motif in organic chemistry and pharmaceuticals, exhibit characteristic fragmentation patterns in mass spectrometry that are highly dependent on the structure of the alkyl substituent. Understanding these fragmentation pathways is crucial for the structural identification of unknown compounds. This document focuses on the isomers of trimethylpropyl benzene ($C_{12}H_{18}$), outlining their primary fragmentation routes under electron ionization.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. A representative experimental protocol is detailed below.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

- Ionization Source: Electron Ionization (EI)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase.

MS Conditions:

- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Scan Rate: 2 scans/second

Fragmentation Analysis of Trimethylpropyl Benzene Isomers

The fragmentation of trimethylpropyl benzene isomers is primarily driven by cleavage of the alkyl chain and rearrangements, leading to the formation of stable carbocations. The position of the methyl groups on the propyl chain significantly influences the resulting mass spectrum.

Benzene, (1,1,2-trimethylpropyl)-

Synonym: 2,3-Dimethyl-2-phenylbutane[1] Molecular Formula: C₁₂H₁₈[1] Molecular Weight: 162.3 g/mol [1]

The mass spectrum of (1,1,2-trimethylpropyl)benzene is characterized by a base peak resulting from the loss of a methyl group.

Table 1: Key Mass Spectral Data for Benzene, (1,1,2-trimethylpropyl)-

m/z	Relative Intensity (%)	Proposed Fragment Ion
162	5	$[\text{C}_{12}\text{H}_{18}]^{+\bullet}$ (Molecular Ion)
147	100	$[\text{C}_{11}\text{H}_{15}]^+$
119	20	$[\text{C}_9\text{H}_{11}]^+$
91	30	$[\text{C}_7\text{H}_7]^+$

The primary fragmentation pathway involves the alpha-cleavage of a methyl group to form a stable tertiary benzylic carbocation at m/z 147.

Caption: Fragmentation of (1,1,2-trimethylpropyl)benzene.

Benzene, (1,2,2-trimethylpropyl)-

Synonym: 2-Phenyl-3,3-dimethylbutane[2] Molecular Formula: $\text{C}_{12}\text{H}_{18}$ [2] Molecular Weight: 162.3 g/mol [2]

This isomer shows a prominent peak corresponding to the loss of a tert-butyl radical.

Table 2: Key Mass Spectral Data for Benzene, (1,2,2-trimethylpropyl)-

m/z	Relative Intensity (%)	Proposed Fragment Ion
162	2	$[\text{C}_{12}\text{H}_{18}]^{+\bullet}$ (Molecular Ion)
105	100	$[\text{C}_8\text{H}_9]^+$
91	15	$[\text{C}_7\text{H}_7]^+$
57	40	$[\text{C}_4\text{H}_9]^+$

The most favorable fragmentation is the cleavage of the bond between the two tertiary carbons of the propyl chain, leading to the formation of the stable secondary benzylic carbocation at m/z 105.

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References

- 1. Benzene, (1,1,2-trimethylpropyl)- [webbook.nist.gov]
- 2. Benzene, (1,2,2-trimethylpropyl)- [webbook.nist.gov]
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